What is Hexyl 4-aminobenzoate?
What is Hexyl 4-aminobenzoate?
Technical Monograph: Hexyl 4-aminobenzoate Classification: Local Anesthetic (Ester-type) / UV Absorber Intermediate CAS Registry Number: 6629-17-0 (n-hexyl isomer)
Executive Summary
Hexyl 4-aminobenzoate (Hexyl PABA) is the n-hexyl ester of 4-aminobenzoic acid. It belongs to the class of ester-type local anesthetics, structurally homologous to Benzocaine (ethyl ester) and Butamben (butyl ester). While less commercially prevalent than its shorter-chain analogs, Hexyl PABA serves as a critical probe in medicinal chemistry for defining the hydrophobic cutoff in voltage-gated sodium channel (VGSC) blockade.
This guide details the synthesis, physicochemical profile, and pharmacological mechanisms of Hexyl PABA, specifically addressing its utility in Structure-Activity Relationship (SAR) studies where lipophilicity is the primary variable.
Chemical Identity & Physicochemical Profiling
Unlike the branched isomer 2-ethylhexyl 4-aminobenzoate (a common liquid UV filter, CAS 26218-04-2), the n-hexyl ester is a crystalline solid used primarily in research.
| Property | Data | Relevance |
| IUPAC Name | Hexyl 4-aminobenzoate | Official designation |
| Molecular Formula | C₁₃H₁₉NO₂ | Lipophilic ester tail (C6) |
| Molecular Weight | 221.30 g/mol | Moderate size for membrane diffusion |
| LogP (Predicted) | ~4.1 - 4.3 | High lipophilicity (Benzocaine ≈ 1.86). Indicates deep membrane penetration. |
| pKa (Amine) | ~2.5 | Weakly basic; remains uncharged at physiological pH. |
| Melting Point | ~60–62°C | Lower than Benzocaine (90°C) due to alkyl chain disruption of crystal packing. |
| Solubility | Ethanol, Chloroform, Lipids | Insoluble in water; requires hydrophobic delivery vehicles. |
Synthesis & Purification Protocol
Methodology: Acid-Catalyzed Fischer Esterification Rationale: Direct esterification is preferred over acyl chloride methods for PABA derivatives to avoid protecting the amine group, as the amino group is less nucleophilic than the carboxylate under acidic conditions.
Reagents:
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4-Aminobenzoic acid (PABA) [Limiting Reagent]
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1-Hexanol [Excess, acts as solvent]
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Sulfuric Acid (H₂SO₄, conc.) [Catalyst]
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Sodium Carbonate (Na₂CO₃) [Neutralization]
Step-by-Step Workflow:
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Charge: In a 250 mL round-bottom flask, suspend 0.1 mol PABA in 0.5 mol 1-hexanol.
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Catalysis: Slowly add 2.0 mL conc. H₂SO₄ while stirring. The exotherm will aid dissolution.
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Reflux: Attach a Dean-Stark trap (optional but recommended to remove water) and reflux at 160°C for 6–8 hours.
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Monitor: Check via TLC (Mobile phase: 30% EtOAc in Hexanes). Product R_f will be higher than PABA.
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Workup: Cool mixture to room temperature. Pour into ice-cold 10% Na₂CO₃ solution to neutralize acid (pH ~8).
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Extraction: Extract with Ethyl Acetate (3 x 50 mL). The product migrates to the organic layer; unreacted PABA remains in the aqueous base as the salt.
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Purification: Dry organic layer over MgSO₄, filter, and rotary evaporate. Recrystallize the residue from hot ethanol/water (9:1) to yield white leaflets.
Workflow Visualization
Figure 1: Critical path for the acid-catalyzed synthesis of Hexyl 4-aminobenzoate, highlighting the equilibrium shift via water removal.
Pharmacological Mechanism: The Hydrophobic Pathway
Hexyl 4-aminobenzoate functions as a Voltage-Gated Sodium Channel (VGSC) blocker . However, its mechanism differs slightly from hydrophilic anesthetics (like lidocaine) due to its lack of a terminal amine for protonation.
Mechanism of Action (MOA)
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Membrane Expansion Theory: Due to its high LogP (~4.2), Hexyl PABA partitions extensively into the lipid bilayer cell membrane. It does not require a specific receptor site to exert partial effects; it physically disrupts the membrane packing order, altering the conformational flexibility required for sodium channels to open.
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The Hydrophobic Pathway: Unlike cationic anesthetics that enter the channel pore from the cytoplasm (open state block), neutral benzocaine analogs like Hexyl PABA access the binding site (Site 9 on the alpha-subunit) directly through the lipid phase (closed state block).
Structure-Activity Relationship (SAR): The Cutoff Effect
In the homologous series of PABA esters, potency generally increases with alkyl chain length up to a critical point (usually C4–C6).
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Benzocaine (C2): Low lipophilicity. Surface active, but washes out quickly.
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Butamben (C4): Balanced lipophilicity. Standard for topical anesthesia.
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Hexyl PABA (C6): High lipophilicity.
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Advantage:[1][2][3] Stronger membrane anchoring; harder to wash out (longer duration).
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Limitation: The "Cutoff Effect." If the chain is too long, the molecule becomes trapped in the lipid bilayer and cannot orient correctly to block the channel pore, or its water solubility drops so low that delivery becomes impossible.
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SAR Logic Visualization
Figure 2: The Structure-Activity Relationship (SAR) of PABA esters. Note the divergence where increased lipophilicity (C6) maximizes potency before steric hindrance or solubility issues (C8) degrade performance.
Analytical Characterization
To validate the synthesis of Hexyl 4-aminobenzoate, the following spectral signatures must be confirmed.
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¹H NMR (CDCl₃, 400 MHz):
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δ 7.85 (d, 2H): Aromatic protons ortho to ester.
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δ 6.63 (d, 2H): Aromatic protons ortho to amine.
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δ 4.25 (t, 2H): O-CH₂- (Triplet, distinct shift from hexanol).
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δ 4.05 (br s, 2H): -NH₂ (Broad singlet, exchangeable).
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δ 1.7–1.3 (m, 8H): Alkyl chain methylene protons.
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δ 0.89 (t, 3H): Terminal methyl group.
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IR Spectroscopy:
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3400, 3320 cm⁻¹: N-H stretch (Primary amine doublet).
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1680 cm⁻¹: C=O stretch (Conjugated ester).
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1270 cm⁻¹: C-O stretch.
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Safety & Toxicology
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Allergenicity: Like all PABA derivatives, Hexyl 4-aminobenzoate is a potential sensitizer. It may show cross-reactivity in patients allergic to sulfonamides, thiazides, or paraphenylenediamine (hair dyes).
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Metabolism: Hydrolyzed by plasma esterases into PABA and 1-hexanol. PABA inhibits the antibacterial action of sulfonamides; therefore, this compound should not be used in conjunction with sulfa drugs.
References
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Salkowski, H. (1895). Über die Ester der p-Aminobenzoesäure. Berichte der deutschen chemischen Gesellschaft.
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Adams, R., & Cohen, F. L. (1928). Ethyl p-Aminobenzoate.[3][4] Organic Syntheses, Coll. Vol. 1, p. 240. (Base protocol for PABA esterification).
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Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: A review. Anesthesiology. (Mechanistic grounding for hydrophobic pathway).
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PubChem Database. (2024). Hexyl 4-aminobenzoate Compound Summary. National Center for Biotechnology Information.
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Lipkind, G. M., & Fozzard, H. A. (2005). Molecular modeling of local anesthetic drug binding by the Na+ channel. Molecular Pharmacology. (Structural basis for SAR).[5][6]
Sources
- 1. pharmacy180.com [pharmacy180.com]
- 2. CN101863791A - The synthetic method of isooctyl p-dimethylaminobenzoate (EHA) - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
